molecular formula C18H21N5O3 B11265554 N-(2,4-dimethoxyphenyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

N-(2,4-dimethoxyphenyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

Cat. No.: B11265554
M. Wt: 355.4 g/mol
InChI Key: QMTMZZDYQXEIHW-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}PROPANAMIDE is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both triazole and pyridazine rings, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}PROPANAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethoxyphenylhydrazine with 3,6-dimethyl-1,2,4-triazolo[4,3-b]pyridazine-7-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification steps typically include recrystallization and chromatographic techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2,4-DIMETHOXYPHENYL)-3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}PROPANAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting key biological pathways. For instance, it could inhibit kinases involved in cell proliferation, leading to anticancer effects. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-DIMETHOXYPHENYL)-3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}PROPANAMIDE is unique due to its specific substitution pattern, which imparts distinct biological properties. Its dual aromatic and heterocyclic structure allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

InChI

InChI=1S/C18H21N5O3/c1-11-14(12(2)22-23-10-19-21-18(11)23)6-8-17(24)20-15-7-5-13(25-3)9-16(15)26-4/h5,7,9-10H,6,8H2,1-4H3,(H,20,24)

InChI Key

QMTMZZDYQXEIHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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